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Compound of Interest

Compound Name:
5-(Trifluoromethyl)pyridazin-3-

amine

Cat. No.: B1530515 Get Quote

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine

Foreword
The strategic incorporation of fluorine into bioactive molecules has revolutionized modern drug

discovery. The trifluoromethyl group, in particular, serves as a critical substituent for optimizing

a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the

pyridazine core, a nitrogen-containing heterocycle prevalent in numerous pharmaceuticals, the

resulting scaffold becomes a high-value building block for novel chemical entities. This guide

provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridazin-3-amine,

designed for researchers, medicinal chemists, and drug development professionals. We will

delve into its molecular architecture, provide a robust synthetic protocol with mechanistic

insights, detail characterization methodologies, and explore its potential applications, grounding

all claims in authoritative references.

Molecular Structure and Physicochemical Profile
5-(Trifluoromethyl)pyridazin-3-amine (CAS: 1211591-88-6) is a heterocyclic compound

featuring a pyridazine ring substituted with a trifluoromethyl group at the 5-position and an

amine group at the 3-position.[1][2] This specific arrangement of functional groups imparts a

unique set of electronic and steric properties that are highly consequential for its chemical

behavior and biological activity.
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Electronic Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group

due to the high electronegativity of fluorine. This effect significantly lowers the electron

density of the pyridazine ring, making it more susceptible to nucleophilic attack and

influencing the pKa of the ring nitrogens. Consequently, the exocyclic amine at the 3-position

is rendered significantly less basic than typical aromatic amines, which can be a crucial

factor in modulating drug-receptor interactions and avoiding off-target effects related to high

basicity.

Lipophilicity: The -CF₃ group substantially increases the molecule's lipophilicity (fat-

solubility), a key parameter influencing its ability to cross cell membranes and the blood-

brain barrier.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the

trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450

enzymes. Its presence can shield adjacent positions on the molecule from oxidative

metabolism, thereby prolonging the compound's half-life in vivo.

Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.

Property Value Source(s)

Molecular Formula C₅H₄F₃N₃ [2][3][4]

Molecular Weight 163.10 g/mol [2][3]

CAS Number 1211591-88-6 [1][2][5]

Appearance Solid (predicted) General chemical knowledge

XlogP (predicted) 0.4 [3]

Monoisotopic Mass 163.03574 Da [3]

Synthesis and Mechanistic Considerations
The synthesis of 5-(Trifluoromethyl)pyridazin-3-amine is not commonly detailed in

introductory literature but can be achieved through established heterocyclic chemistry
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principles. The following protocol outlines a logical and efficient pathway. The causality behind

this multi-step synthesis lies in the selective manipulation of functional groups on a pre-

functionalized pyridazine core.

Synthetic Workflow Overview
The proposed synthesis begins with a commercially available or readily synthesized

dichlorinated pyridazine, proceeds through a selective nucleophilic aromatic substitution

(SNAr), and concludes with a reductive dehalogenation.

Starting Material:
3,6-dichloro-5-(trifluoromethyl)pyridazine

Intermediate:
6-chloro-5-(trifluoromethyl)pyridazin-3-amine

Selective Amination (SNA_r)
Ammonia source, solvent, heat

Final Product:
5-(Trifluoromethyl)pyridazin-3-amine

Reductive Dechlorination
H₂ source, Pd catalyst

Purification & Characterization

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)pyridazin-3-amine.

Detailed Experimental Protocol
This protocol is a self-validating system, where the completion of each step is confirmed

analytically before proceeding, ensuring high fidelity and yield of the final product.
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Materials:

3,6-dichloro-5-(trifluoromethyl)pyridazine

Ammonia (7 N solution in Methanol)

Palladium on Carbon (10% Pd/C)

Ammonium formate (HCOONH₄)

Methanol (MeOH)

Ethyl Acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Heavy-walled pressure vessel (sealed tube)

Protocol Steps:

Step 1: Selective Nucleophilic Aromatic Substitution (Amination)

Rationale: The electron-deficient nature of the dichloropyridazine ring facilitates SNAr.

Ammonia is used as the nucleophile to introduce the required amine group. The reaction is

performed in a sealed vessel to maintain the concentration of the volatile ammonia

reagent at elevated temperatures required for the reaction.

Procedure:

1. In a heavy-walled pressure vessel, combine 3,6-dichloro-5-(trifluoromethyl)pyridazine

(1.0 eq) and a 7 N solution of ammonia in methanol (5.0 eq).

2. Seal the vessel tightly and heat the mixture to 80-90 °C with vigorous stirring for 12-18

hours.
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3. Validation: Monitor the reaction's progress by taking a small aliquot and analyzing it via

Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting

material.

4. Once complete, cool the vessel to room temperature. Carefully vent the vessel in a

fume hood.

5. Concentrate the reaction mixture under reduced pressure to remove the solvent and

excess ammonia. The crude intermediate, 6-chloro-5-(trifluoromethyl)pyridazin-3-
amine, can be purified by flash column chromatography on silica gel or used directly in

the next step if sufficiently pure.

Step 2: Palladium-Catalyzed Reductive Dechlorination

Rationale: Catalytic transfer hydrogenation is a safe and effective method for removing the

remaining chloro group.[6] Palladium on carbon is the catalyst of choice for this

transformation, and ammonium formate serves as a convenient in situ source of hydrogen

gas.

Procedure:

1. Dissolve the crude or purified 6-chloro-5-(trifluoromethyl)pyridazin-3-amine (1.0 eq)

in methanol.

2. To this solution, add ammonium formate (3.0-4.0 eq) followed by 10% Pd/C (0.1 eq).

3. Heat the mixture to reflux (approx. 65 °C) for 2-4 hours.

4. Validation: Monitor the reaction by TLC or LC-MS until the chlorinated intermediate is

fully consumed.

5. Cool the reaction to room temperature and filter the mixture through a pad of Celite to

remove the palladium catalyst. Wash the pad thoroughly with methanol.

6. Concentrate the filtrate under reduced pressure.

7. Partition the residue between ethyl acetate and saturated NaHCO₃ solution.
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8. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate in vacuo to yield the final product.

Structural Elucidation and Characterization
Unambiguous confirmation of the molecular structure requires a suite of analytical techniques.

Spectroscopic Analysis
Technique Expected Observations

¹H NMR

Two distinct signals in the aromatic region for

the pyridazine protons, likely appearing as

doublets with a small coupling constant. A broad

singlet for the two amine (-NH₂) protons.

¹³C NMR

Five signals corresponding to the five carbon

atoms. The carbon of the -CF₃ group will appear

as a characteristic quartet due to C-F coupling.

The carbon attached to the amine group will be

shifted downfield.

¹⁹F NMR

A single, sharp singlet is expected, as all three

fluorine atoms in the -CF₃ group are chemically

equivalent.

Mass Spec (MS)

For ESI+, the protonated molecule [M+H]⁺ is

expected at m/z 164.04302.[3] High-resolution

mass spectrometry (HRMS) should be used to

confirm the elemental formula.

Infrared (IR)

Characteristic N-H stretching bands (two sharp

peaks) around 3300-3500 cm⁻¹. Strong C-F

stretching bands between 1100-1300 cm⁻¹.

Aromatic C=C and C=N stretching in the 1400-

1600 cm⁻¹ region.

Applications in Research and Development
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The combination of a hydrogen-bond-donating amine, a metabolically robust lipophilic group,

and an electron-deficient aromatic scaffold makes 5-(Trifluoromethyl)pyridazin-3-amine a

highly attractive building block, particularly in medicinal chemistry.[7][8]

Role in Medicinal Chemistry
Kinase Inhibitors: The pyridazine core is a well-established "hinge-binding" motif in many

kinase inhibitors.[9] The 3-amine group can form critical hydrogen bonds with the kinase

hinge region, while the 5-trifluoromethyl group can be directed into hydrophobic pockets to

enhance potency and selectivity.

Agrochemicals: Trifluoromethyl-substituted heterocycles are a cornerstone of modern

agrochemicals, including fungicides and herbicides.[7][10] This molecule serves as a

potential starting point for the synthesis of new crop protection agents.

Scaffold for Library Synthesis: The amine group provides a convenient handle for further

chemical modification via amide bond formation, reductive amination, or participation in

cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for

high-throughput screening.

5-(CF₃)pyridazin-3-amine Potential Applications

Amine (-NH₂)

Pyridazine Ring

Trifluoromethyl (-CF₃)

Kinase Hinge Binding

Library Synthesis Handle

Hydrophobic Pocket Occupancy

H-Bond Donor

Reactive Site

Lipophilic Interaction

Click to download full resolution via product page

Caption: Structure-function relationships for drug development applications.

Safety and Handling
While a comprehensive toxicological profile for this specific compound is not widely published,

related aminopyridines and fluorinated compounds require careful handling.[11][12]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a

flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or

fumes. Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[13]

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of

eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.

Seek medical attention if any symptoms persist.[11]

Conclusion
5-(Trifluoromethyl)pyridazin-3-amine represents a strategically designed molecular scaffold

that leverages the beneficial properties of both the pyridazine core and the trifluoromethyl

group. Its synthesis is achievable through logical, well-established chemical transformations.

The unique electronic and physicochemical properties of this compound make it a valuable

building block for the discovery of next-generation pharmaceuticals and agrochemicals. This

guide provides the foundational knowledge for researchers to confidently synthesize,

characterize, and utilize this potent chemical tool in their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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